molecular formula C12H19N5 B11739625 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11739625
M. Wt: 233.31 g/mol
InChI Key: CMHPPNKJDVCKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the condensation of appropriate pyrazole derivatives. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols, and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-5-carbaldehyde
  • 1-(propan-2-yl)-1H-pyrazol-4-amine
  • N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts specific chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-16-12(5-6-14-16)8-13-11-7-15-17(9-11)10(2)3/h5-7,9-10,13H,4,8H2,1-3H3

InChI Key

CMHPPNKJDVCKCN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.